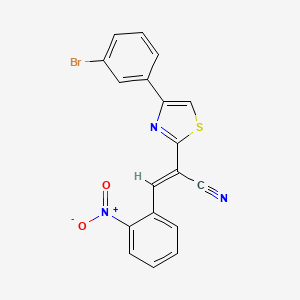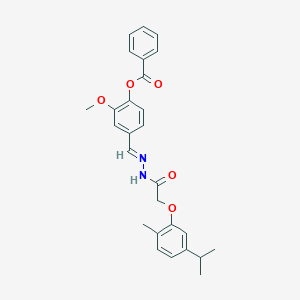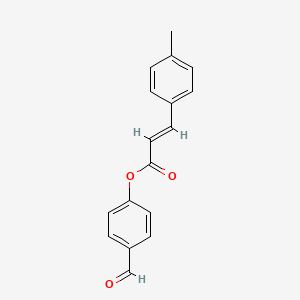![molecular formula C16H16Cl3N3O B11987209 N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide](/img/structure/B11987209.png)
N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE is a synthetic organic compound with the molecular formula C16H16Cl3N3O It is characterized by the presence of a trichloromethyl group, a dimethylaniline moiety, and a nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE typically involves the reaction of 2,5-dimethylaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with nicotinamide. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE oxides, while reduction could produce derivatives with reduced trichloromethyl groups.
Scientific Research Applications
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the nicotinamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE
- N-(2,2,2-TRICHLORO-1-PHENOXYETHYL)NICOTINAMIDE
- N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYLANILINO)ETHYL)OCTANAMIDE
- N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)OCTANAMIDE
Uniqueness
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H16Cl3N3O |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16Cl3N3O/c1-10-5-6-11(2)13(8-10)21-15(16(17,18)19)22-14(23)12-4-3-7-20-9-12/h3-9,15,21H,1-2H3,(H,22,23) |
InChI Key |
ZRYKGGKSLXRCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987158.png)
![2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11987166.png)
![7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987167.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11987173.png)


![3-(biphenyl-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987182.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987197.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11987205.png)
![(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one](/img/structure/B11987206.png)
